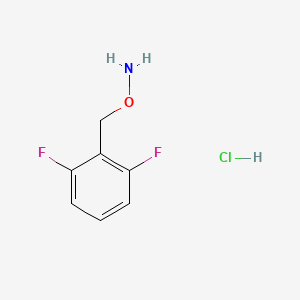

O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride

Descripción

O-(2,6-Difluorobenzyl)hydroxylamine hydrochloride (CAS: Not explicitly listed in evidence; structurally related to compounds in and ) is a hydroxylamine derivative featuring a 2,6-difluorobenzyl group attached to the oxygen atom. This compound is primarily utilized in organic synthesis, particularly for oxime preparation and as a precursor in pharmaceutical intermediates. Its synthesis typically involves nucleophilic substitution reactions between hydroxylamine hydrochloride and 2,6-difluorobenzyl halides under mild conditions (e.g., methanol at 22–25°C) . The fluorine substituents at the 2- and 6-positions of the benzyl group enhance its electron-withdrawing properties, influencing its reactivity and stability in subsequent reactions.

Propiedades

Fórmula molecular |

C7H8ClF2NO |

|---|---|

Peso molecular |

195.59 g/mol |

Nombre IUPAC |

O-[(2,6-difluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H |

Clave InChI |

ZXZKQEGXRLXZDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)CON)F.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve 2,6-difluorobenzyl chloride in an appropriate solvent like ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Introduce sodium hydroxide to the mixture to facilitate the reaction.

- Stir the mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with cold ethanol.

- Dry the product under reduced pressure to obtain O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Key Fluorinated Derivatives:

*Calculated based on molecular formula.

Comparative Analysis:

- Electron-Withdrawing Effects : The 2,6-difluorobenzyl group provides moderate electron withdrawal compared to the pentafluorobenzyl analog (), which exhibits stronger inductive effects due to five fluorine atoms. This impacts reaction kinetics in oxime formation and stability in acidic conditions.

- Biological Activity: In HIV-1 reverse transcriptase (RT) inhibition assays, the 2,6-dichlorobenzyl analog (CAS: 1885-52-5) demonstrated superior activity against mutant strains compared to the 2,6-difluorobenzyl derivative.

- Synthetic Utility : The pentafluorobenzyl derivative (CAS: 57981-02-9) is preferred in environmental testing due to its high sensitivity in detecting carbonyl compounds via GC-MS . In contrast, the 2,6-difluorobenzyl variant is more commonly used in pharmaceutical intermediates, such as triazole carboxylates (e.g., Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate; CAS: 217448-86-7) .

Actividad Biológica

O-(2,6-Difluorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

O-(2,6-Difluorobenzyl)hydroxylamine hydrochloride is characterized by the presence of a hydroxylamine functional group attached to a benzyl moiety with two fluorine substitutions at the 2 and 6 positions. Its molecular formula is with a molecular weight of approximately 159.14 g/mol. The synthesis of this compound can be achieved through various methods, including the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst.

Antibacterial Properties

Research indicates that hydroxylamines, including O-(2,6-difluorobenzyl)hydroxylamine hydrochloride, exhibit significant antibacterial activity. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 16 |

| Enterococcus faecalis | 64 |

| Bacillus anthracis | 8 |

These findings indicate that O-(2,6-difluorobenzyl)hydroxylamine hydrochloride could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance.

The antibacterial mechanism of O-(2,6-difluorobenzyl)hydroxylamine hydrochloride involves the inhibition of bacterial growth by disrupting key metabolic pathways. Specifically, it targets ribonucleotide reductases, which are essential for DNA synthesis in bacteria. This inhibition prevents bacterial proliferation and biofilm formation, making it a valuable compound in treating chronic bacterial infections.

Case Studies

Case Study 1: Efficacy Against Biofilms

A recent study investigated the impact of O-(2,6-difluorobenzyl)hydroxylamine hydrochloride on biofilm formation by Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm density when treated with varying concentrations of the compound over a period of 48 hours.

- Treatment Concentration : 0 µg/mL (Control), 10 µg/mL, 20 µg/mL

- Biofilm Reduction (%) :

- Control: 0%

- 10 µg/mL: 30%

- 20 µg/mL: 70%

This case study underscores the potential application of O-(2,6-difluorobenzyl)hydroxylamine hydrochloride in managing biofilm-associated infections.

Case Study 2: Antiviral Activity

Another area of research has focused on the antiviral properties of hydroxylamines. A derivative related to O-(2,6-difluorobenzyl)hydroxylamine hydrochloride showed promising results against HIV-1 variants in cytoprotection assays. The compound exhibited IC50 values in the low micromolar range, indicating its potential as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.